L-Phenylalanine benzyl ester hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFHIYDTRNBJD-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-32-0 | |
| Record name | L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-phenyl-L-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance and Research Context of L Phenylalanine Benzyl Ester Hydrochloride
L-Phenylalanine benzyl (B1604629) ester hydrochloride is a versatile compound widely utilized in pharmaceuticals and biochemistry. nih.gov Its primary significance lies in its role as a crucial building block in peptide synthesis. nih.govchemimpex.com The benzyl ester group serves as a protecting group for the carboxylic acid functionality of phenylalanine, preventing it from participating in unwanted reactions during the formation of peptide bonds. This protection is a fundamental strategy in the stepwise construction of complex peptide chains.
Beyond peptide synthesis, the compound is a precursor in the production of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders. nih.govchemimpex.com Researchers also utilize its properties in studies related to neurotransmitter synthesis and metabolic pathways. chemimpex.com Furthermore, its defined stereochemistry makes it a valuable chiral building block in asymmetric synthesis, a field focused on creating enantiomerically pure compounds, which is critical in drug development. nih.govchemimpex.com The compound's applications extend to protein engineering, where it is used to modify proteins to enhance their stability and functionality. nih.gov It also finds use in the synthesis of flavoring agents and fragrances, leveraging its aromatic characteristics. nih.govchemimpex.com
Historical Perspective of Amino Acid Benzyl Esters in Chemical Synthesis
The development of peptide synthesis in the 20th century was marked by the challenge of selectively forming peptide bonds without unintended side reactions. This necessity led to the concept of "protecting groups," temporary modifications of reactive functional groups. The first major breakthrough was the introduction of the benzyloxycarbonyl (Cbz or Z) group for Nα-amino protection by Max Bergmann and Leonidas Zervas in 1932. healthcareguys.com
Following this, the need for effective carboxyl group protection became evident. Benzyl (B1604629) esters emerged as a highly effective solution. In the context of what would become known as the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy, benzyl esters provided robust protection for the C-terminal carboxyl group and the side chains of acidic amino acids like aspartic acid and glutamic acid. peptide.comresearchgate.net This strategy was central to the solid-phase peptide synthesis (SPPS) method developed by R. Bruce Merrifield in the 1960s, a revolutionary technique that earned him the Nobel Prize in Chemistry. peptide.commasterorganicchemistry.com The benzyl protecting groups were advantageous because they are stable to the mildly acidic conditions used to remove the N-terminal Boc group, yet could be cleaved at the end of the synthesis using strong acids like hydrogen fluoride (B91410) (HF). nih.govpeptide.com This orthogonal stability was a cornerstone of early, successful peptide and protein synthesis. researchgate.net
Current Research Landscape and Emerging Trends
Established Synthetic Pathways for this compound
The synthesis of this compound can be achieved through several established methods, primarily involving the esterification of L-phenylalanine.
Esterification Reactions with Benzyl Alcohol
A common and direct route to this compound is the Fischer-Speier esterification, which involves the reaction of L-phenylalanine with benzyl alcohol in the presence of an acid catalyst. pearson.comresearchgate.net
The use of a strong acid catalyst is essential to drive the esterification reaction forward. p-Toluenesulfonic acid (p-TsOH) is a frequently employed catalyst for this purpose. researchgate.netnih.gov The process typically involves heating a mixture of L-phenylalanine, benzyl alcohol, and p-TsOH in a suitable solvent. researchgate.netresearchgate.net The reaction proceeds by protonation of the carboxylic acid group of phenylalanine, making it more susceptible to nucleophilic attack by benzyl alcohol. Water, a byproduct of the reaction, is often removed azeotropically to shift the equilibrium towards the formation of the ester. researchgate.netnih.govresearchgate.net The resulting product is often isolated as the p-toluenesulfonate salt, which can then be converted to the hydrochloride salt if desired. researchgate.net
The choice of solvent plays a critical role in the outcome of the esterification reaction, influencing both the reaction rate and the stereochemical integrity of the product. researchgate.netnih.gov Solvents capable of forming an azeotrope with water are particularly useful for driving the reaction to completion.
Cyclohexane (B81311): Has been demonstrated to be an effective solvent for the p-TsOH catalyzed esterification of amino acids, including phenylalanine, with benzyl alcohol. researchgate.netnih.govcore.ac.uk Its use allows for the efficient azeotropic removal of water, and importantly, it has been shown to preserve the enantiomeric purity of the product. researchgate.netnih.gov Chiral HPLC analysis has confirmed that benzyl esters of various amino acids, including the highly racemizable phenylglycine, are formed without racemization when cyclohexane is used as the solvent. researchgate.netnih.gov
Toluene (B28343): While also capable of forming an azeotrope with water, the use of toluene as a solvent in the esterification of amino acids has been shown to lead to partial or complete racemization of the product. researchgate.netnih.govcore.ac.uk The degree of racemization when using toluene is dependent on the polar effect of the amino acid's side chain. researchgate.netnih.gov Therefore, for the synthesis of enantiomerically pure L-Phenylalanine benzyl ester, toluene is generally not the preferred solvent. researchgate.netnih.gov
Table 1: Impact of Solvent on Enantiomeric Purity in the Esterification of Phenylalanine
| Solvent | Racemization | Reference |
|---|---|---|
| Cyclohexane | Enantiomerically pure product | researchgate.netnih.gov |
| Toluene | Partial to total racemization | researchgate.netnih.gov |
Thionyl Chloride Mediated Synthesis of Phenylalanine Esters
An alternative and widely used method for the preparation of amino acid esters involves the use of thionyl chloride (SOCl₂). masterorganicchemistry.comrsc.orgresearchgate.netgoogle.com This method is particularly effective for synthesizing amino acid ester hydrochlorides directly. nih.gov The reaction proceeds by first converting the carboxylic acid group of L-phenylalanine into a more reactive acyl chloride intermediate. masterorganicchemistry.com This is followed by reaction with an alcohol, in this case, benzyl alcohol, to form the corresponding ester. masterorganicchemistry.comcommonorganicchemistry.com
The general procedure involves adding thionyl chloride to a suspension of L-phenylalanine in an alcohol, such as methanol or ethanol, often at reduced temperatures initially, followed by stirring at room temperature or refluxing to complete the reaction. rsc.orgresearchgate.net The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, the latter of which forms the hydrochloride salt of the amino acid ester. masterorganicchemistry.com This one-pot procedure is convenient and often results in high yields of the desired product. rsc.org For the synthesis of this compound, benzyl alcohol would be used as the alcohol component.
Regioselective Benzylation Strategies in Amino Acid Derivatives
The synthesis of this compound requires the selective benzylation of the carboxylic acid group in the presence of the amino group. The methods described above, such as Fischer-Speier esterification and the thionyl chloride method, inherently achieve this regioselectivity under acidic conditions. In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt (e.g., -NH₃⁺), which deactivates it as a nucleophile. researchgate.net This prevents it from reacting with the activated carboxylic acid or the esterification reagents.
For more complex syntheses involving amino acids, protecting groups are often employed to ensure regioselectivity. biosynth.comub.edunih.govresearchgate.net While not strictly necessary for the direct synthesis of the benzyl ester hydrochloride via the aforementioned methods, understanding protecting group strategies is crucial in the broader context of peptide chemistry where L-phenylalanine benzyl ester is a key building block. chemimpex.com For instance, the α-amino group can be temporarily protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to allow for manipulations at the carboxylic acid terminus. nih.govresearchgate.net Following esterification, the protecting group can be removed to yield the desired amino acid ester hydrochloride. biosynth.com
Enantiopurity and Stereochemical Control in Synthesis
Maintaining the stereochemical integrity of the chiral center in L-phenylalanine during synthesis is of utmost importance, as the biological activity of peptides and other molecules derived from it is highly dependent on its configuration. organic-chemistry.orgias.ac.in Racemization can occur under harsh reaction conditions, particularly in the presence of strong bases or at elevated temperatures.
As previously discussed in section 2.1.1.2, the choice of solvent in acid-catalyzed esterification significantly impacts enantiopurity. The use of cyclohexane has been shown to be superior to toluene in preventing racemization. researchgate.netnih.gov Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for determining the enantiomeric purity of the final product. researchgate.netnih.govresearchgate.net These methods can separate and quantify the L- and D-enantiomers, allowing for precise assessment of the enantiomeric excess (ee) of the synthesized this compound. nih.govknu.ac.kr Phase-transfer catalysis has also emerged as a powerful technique for achieving high stereochemical control in the synthesis of amino acid derivatives. organic-chemistry.orgacs.org
Chiral HPLC Analysis for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) of L-Phenylalanine benzyl ester is a critical step in its synthesis and application to ensure optical purity. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used technique for this purpose. yakhak.org The principle involves the differential interaction of the two enantiomers (L and D) with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.
Several types of CSPs are effective for the resolution of amino acid esters, including those based on polysaccharides, macrocyclic glycopeptides, and crown ethers. chromatographytoday.commdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates (e.g., Chiralpak® series), are particularly successful. yakhak.org The separation mechanism on these phases relies on a combination of attractive interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which form transient diastereomeric complexes between the analyte and the chiral selector. yakhak.orgresearchgate.net For phenylalanine esters, the aromatic benzyl group can engage in strong π-π stacking with the phenyl groups on the carbamate (B1207046) selector, enhancing chiral recognition.
The choice of mobile phase is crucial for achieving optimal separation. Typically, a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier (e.g., 2-propanol or ethanol) is used in normal-phase mode. researchgate.net The concentration of the alcohol modifier can be adjusted to fine-tune the retention and resolution. For Ultra-Performance Convergence Chromatography (UPC²), a technique that uses compressed CO2 as the primary mobile phase, a mobile phase of CO2 and methanol with a basic additive like ammonium hydroxide (B78521) has been shown to effectively separate phenylalanine methyl ester enantiomers, offering higher throughput than traditional HPLC.
Detection is commonly performed using a UV detector, as the phenyl group in the molecule is a strong chromophore. yakhak.org The high sensitivity of modern detectors allows for the quantification of even minor enantiomeric impurities, which is essential for accurate ee determination.
| Chiral Stationary Phase (CSP) | Analyte Type | Typical Mobile Phase | Principle of Separation | Reference |
|---|---|---|---|---|
| Polysaccharide Phenylcarbamates (e.g., Chiralpak IA, AD-H) | α-Amino acid esters | Hexane/2-Propanol | Hydrogen bonding, π-π interactions, dipole-dipole interactions | yakhak.orgresearchgate.net |
| Macrocyclic Glycopeptides (e.g., Teicoplanin-based) | Free and N-protected amino acids | Alcohol/Water with additives | Hydrogen bonding, ionic interactions, π−π interactions | chromatographytoday.com |
| Crown Ether (e.g., CROWNPAK CR-I) | Free amino acids (primary amine) | Aqueous acidic solution (e.g., HClO₄) | Host-guest complexation via hydrogen bonding | chromatographytoday.commdpi.com |
| Pirkle-type (Brush-type) | Derivatized amino acids | Hexane/Alcohol | π-π interactions, hydrogen bonding, steric interactions | mdpi.com |
Strategies to Mitigate Racemization during Esterification
Maintaining the stereochemical integrity of L-phenylalanine during its esterification to L-phenylalanine benzyl ester is paramount. Racemization, the formation of an equimolar mixture of L and D enantiomers, can occur under both acidic and basic conditions commonly used for esterification. The primary mechanism for racemization in N-acyl amino acids involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. acs.orgpeptide.com Deprotonation at the α-carbon, facilitated by a base, leads to a loss of the chiral center.
Several strategies have been developed to suppress this unwanted side reaction:
Control of Base: The choice and stoichiometry of the base used in coupling reactions are critical. Strong, sterically hindered bases are often preferred. Studies have shown that organic bases like N,N-diisopropylethylamine (DIEA) can promote racemization, whereas more hindered bases such as 2,4,6-collidine (TMP) can significantly reduce it. highfine.com For reactions involving activated esters, minimizing the contact time of the unreacted ester with the alkaline medium is crucial. Using a weaker base like sodium bicarbonate or carefully controlling the stoichiometry with a stronger base like sodium carbonate can minimize racemization. nih.gov
Use of Additives: In peptide coupling reactions, which share mechanistic similarities with some esterification methods, additives are commonly used to suppress racemization. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) react with the activated amino acid to form an active ester that is more reactive towards the nucleophile but less prone to oxazolone formation. peptide.comnih.gov The use of copper(II) chloride in conjunction with HOBt has also been reported to suppress racemization during couplings. peptide.com
Reaction Temperature and Time: Lowering the reaction temperature generally reduces the rate of racemization. Similarly, optimizing the reaction for a shorter duration minimizes the exposure of the chiral center to conditions that promote epimerization. acs.org
Acid-Catalyzed Esterification (Fischer Esterification): A common method for preparing amino acid esters involves reacting the amino acid with an alcohol (e.g., benzyl alcohol) in the presence of a strong acid catalyst like hydrogen chloride or thionyl chloride. rsc.org While this method is effective, racemization can still occur, especially with prolonged reaction times or strong acids. cdnsciencepub.com Careful control of conditions is necessary. For instance, using hydrogen chloride gas in the alcohol is a standard procedure that generally results in low levels of racemization.
Influence of Amino Acid Side Chains on Stereochemical Integrity
The structure of the amino acid side chain (the R group) has a significant influence on the rate of racemization. Both electronic and steric factors play a role in the stability of the carbanion intermediate that leads to loss of stereochemical integrity. colab.wsnih.gov
Aromatic amino acids like phenylalanine are generally more susceptible to racemization compared to most aliphatic amino acids. mdpi.com This is attributed to the electronic effect of the benzyl side chain. The phenyl group can stabilize the negative charge of the carbanion intermediate through resonance, lowering the activation energy for its formation. mdpi.com Computational studies have confirmed that the formation of a carbanion intermediate is a key step in the racemization mechanism and that this intermediate is significantly stabilized in aromatic amino acids. mdpi.com
In contrast, aliphatic side chains, such as the isobutyl group of leucine (B10760876) or the isopropyl group of valine, are electron-donating through an inductive effect. This destabilizes the negatively charged carbanion intermediate, making racemization less favorable. mdpi.com Steric hindrance from bulky side chains can also play a role by impeding the approach of a base to the α-hydrogen, although electronic effects are often considered more dominant in this context. nih.govresearchgate.net
The presence of an N-methyl group on the amino acid can also increase the rate of racemization. In a standard N-H amino acid derivative, the N-H proton is more acidic than the α-C-H proton. In the presence of a base, the N-H is deprotonated first, and the resulting negative charge on the nitrogen protects the adjacent α-C-H from being abstracted. In an N-methylated amino acid, this protective effect is absent, making the α-C-H more susceptible to deprotonation and subsequent racemization. cdnsciencepub.com
| Amino Acid Type | Side Chain (R-group) | Electronic Effect of Side Chain | Influence on Racemization Rate | Reference |
|---|---|---|---|---|
| Phenylalanine | Benzyl (-CH₂-Ph) | Electron-withdrawing (resonance stabilization of carbanion) | Increased susceptibility | mdpi.com |
| Alanine | Methyl (-CH₃) | Electron-donating (inductive) | Lower susceptibility | mdpi.com |
| Leucine | Isobutyl (-CH₂-CH(CH₃)₂) | Electron-donating (inductive) | Lower susceptibility | cdnsciencepub.com |
| Aspartic Acid | Carboxymethyl (-CH₂-COOH) | Electron-withdrawing (inductive) | Increased susceptibility | nih.gov |
Advanced Chemical Transformations and Derivatizations
N-Alkylation Reactions of L-Phenylalanine Esters
N-alkylation of L-phenylalanine esters is a valuable transformation for synthesizing modified amino acids used in peptidomimetics and pharmaceuticals. A powerful and sustainable method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach utilizes a transition metal catalyst, typically based on iridium or ruthenium, to N-alkylate an amine using an alcohol as the alkylating agent, with water being the only byproduct. researchgate.net
In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde. The aldehyde then undergoes a condensation reaction with the amino group of the L-phenylalanine ester to form a Schiff base (imine) intermediate. The catalyst, which holds the hydrogen from the initial oxidation step, then reduces the imine to the desired N-alkylated product and is regenerated in its active state. This method has been successfully applied to the N-alkylation of phenylalanine esters using various alcohols. researchgate.net For example, the reaction between phenylalanine pentyl ester and 4-methylbenzyl alcohol using an iridium catalyst yielded the mono-alkylated product. researchgate.net
Formation of N,N-Dibenzylamino Esters
The synthesis of N,N-dibenzylamino esters from L-phenylalanine esters can be achieved through reductive amination. This process typically involves the reaction of the primary amine of the L-phenylalanine ester with two equivalents of benzaldehyde. The reaction proceeds through the initial formation of an N-benzyl imine, which is then reduced in situ. A second condensation with another molecule of benzaldehyde, followed by another reduction, yields the N,N-dibenzyl product.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Hydrogenation over a palladium catalyst (Pd/C) is also an effective method. Care must be taken during these reactions to avoid racemization of the α-carbon, particularly if the reaction conditions are basic or involve elevated temperatures.
Enzymatic Modifications and Biocatalysis for L-Phenylalanine Ester Derivatives
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis and modification of L-phenylalanine ester derivatives. Enzymes operate under mild conditions (pH, temperature) and exhibit high chemo-, regio-, and stereoselectivity, which can circumvent issues like racemization. arxiv.org
Lipases are widely used for the kinetic resolution of racemic amino acid esters via selective hydrolysis of the L-enantiomer, leaving the D-enantiomer ester unreacted. nih.gov For instance, lipases from Pseudomonas and Rhizopus species can selectively hydrolyze the L-esters of various amino acids with high selectivity. nih.gov Conversely, lipases can also catalyze the esterification of L-phenylalanine in organic solvents. Lipase B from Candida antarctica (CALB) is a robust and versatile enzyme for such transformations. nih.govrsc.org
Phenylalanine Ammonia (B1221849) Lyases (PALs) are another important class of enzymes. frontiersin.org In nature, they catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. turner-biocatalysis.com However, the reverse reaction is synthetically valuable. In the presence of high concentrations of ammonia, PALs can catalyze the asymmetric addition of ammonia to a substituted cinnamic acid to produce a variety of natural and non-natural L-phenylalanine derivatives with excellent optical purity. turner-biocatalysis.comnih.gov This approach is highly atom-economical and avoids the need for expensive cofactors. turner-biocatalysis.com Enzyme engineering and directed evolution have been used to develop PAL variants with broader substrate specificity and improved activity for the synthesis of valuable d-phenylalanine (B559541) derivatives. nih.gov
| Enzyme Class | Transformation | Substrate(s) | Product(s) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Lipase | Kinetic Resolution (Hydrolysis) | Racemic Phenylalanine Ester | L-Phenylalanine + D-Phenylalanine Ester | High enantioselectivity for L-ester | nih.gov |
| Lipase | Esterification | L-Phenylalanine + Alcohol | L-Phenylalanine Ester | Mild conditions, avoids chemical reagents | nih.govrsc.org |
| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Amination | trans-Cinnamic Acid + Ammonia | L-Phenylalanine | High enantioselectivity, atom-economical | frontiersin.orgturner-biocatalysis.com |
| Protease (e.g., Serine Proteinase) | Selective Hydrolysis | N-Acetyl-D,L-phenylalanine methyl ester | N-Acetyl-L-phenylalanine + N-Acetyl-D-phenylalanine methyl ester | High stereoselectivity for L-amide/ester bond | google.com |
This compound as a Building Block in Peptide Synthesis
The construction of peptides—short chains of amino acid monomers linked by peptide bonds—is a cornerstone of biochemical and pharmaceutical research. medchemexpress.com this compound is a key reagent in this process, enabling the incorporation of phenylalanine residues into a growing peptide chain. medchemexpress.comchemimpex.com
In peptide synthesis, it is crucial to prevent the carboxylic acid group of one amino acid from reacting randomly with the amino group of another. libretexts.org This is achieved by using "protecting groups" that temporarily block one of the reactive sites. This compound is a C-protected amino acid, meaning its carboxyl terminus (-COOH) is masked as a benzyl ester. medchemexpress.comyoutube.com This protection ensures that only the free amino group (-NH2) is available to form a peptide bond with the activated carboxyl group of another amino acid. libretexts.org
The benzyl ester group is particularly effective because it is stable under the conditions required for peptide bond formation but can be readily removed later through methods like mild hydrolysis or catalytic hydrogenolysis to reveal the native carboxylic acid. libretexts.orgnih.gov This controlled protection and deprotection strategy is fundamental to building specific peptide sequences.
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where a peptide chain is assembled step-by-step while one end is anchored to a solid polymer resin. nih.gov The core principle of SPPS relies on the strategic use of protecting groups to control the reaction sequence. researchgate.net In a typical SPPS workflow, the first amino acid (the C-terminal residue) is attached to the resin. nih.gov Subsequent amino acids are added one by one, with their N-terminus protected (commonly with an Fmoc or Boc group) and their C-terminus activated for coupling. researchgate.net
While an amino acid ester like this compound is not typically the first unit anchored to the resin in standard protocols, the underlying principle of carboxyl protection is central to SPPS. Benzyl esters are a well-established class of protecting groups for the side-chain carboxyl groups of amino acids like aspartic acid and glutamic acid during SPPS. acs.orgnih.gov In more advanced or specialized SPPS strategies, such as the synthesis of protected peptide fragments that are later joined together, a C-terminally protected compound like this compound can be an essential component. Furthermore, some methods allow for the anchoring of pre-formed amino acid esters to specific types of resins, highlighting the versatility of such derivatives in modern synthesis protocols. sigmaaldrich.com
This compound is particularly well-suited for solution-phase peptide synthesis (SolPS), a classical method where all reactants are dissolved in a solvent. slideshare.netsigmaaldrich.com In this approach, the hydrochloride salt is typically neutralized with a base to free the amino group. This nucleophilic amine then reacts with an N-protected and carboxyl-activated amino acid to form a dipeptide in solution. youtube.comunibo.it
A representative reaction involves dissolving this compound and an N-protected amino acid (e.g., Boc-Leucine) in a suitable organic solvent. A base, such as triethylamine (B128534) or cesium carbonate, is added to deprotonate the amino group of the phenylalanine derivative. nih.govorgsyn.org A coupling reagent, for instance, O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), is then introduced to facilitate the formation of the peptide bond. nih.gov This process yields a protected dipeptide, which can be isolated and then carried forward for further elongation of the peptide chain.
Table 1: Key Reagents in a Typical Solution-Phase Dipeptide Synthesis
| Reagent | Function | Common Examples |
| C-Protected Amino Acid | The "incoming" amino acid with a free amino group. | This compound |
| N-Protected Amino Acid | The growing peptide chain or first amino acid, with a free (activated) carboxyl group. | Boc-Leucine, Fmoc-Glycine |
| Base | Neutralizes the hydrochloride salt to free the amine for reaction. | Triethylamine (Et3N), DIPEA, Cesium Carbonate (Cs2CO3) |
| Coupling Reagent | Activates the carboxyl group of the N-protected amino acid to facilitate peptide bond formation. | TBTU, DCC, EDC, HATU |
| Solvent | Dissolves reactants to allow the reaction to proceed. | Dichloromethane (DCM), Dimethylformamide (DMF) |
Protein Engineering and Modification using this compound
Beyond constructing peptides from scratch, derivatives like this compound are integral to the field of protein engineering. chemimpex.com This discipline involves modifying the structure of existing proteins to enhance their properties or confer new functions.
The stability of a protein is critical to its function and therapeutic potential. Research has shown that the introduction of specific amino acids or their unnatural analogs can significantly enhance a protein's structural integrity. Phenylalanine itself has been identified as a promising agent for stabilizing proteins and preventing the formation of amorphous aggregates. nih.gov
Protein engineering studies have demonstrated the profound impact of modifying phenylalanine residues. In one notable experiment, the substitution of a single phenylalanine with a non-canonical analog, p-benzoylphenylalanine (pBzF), increased the thermal melting temperature of an E. coli enzyme by a remarkable 21°C. nih.gov This dramatic stabilization was attributed to the formation of a new covalent bond within the protein's structure, made possible by the unique chemical group on the phenylalanine analog. nih.gov The synthesis of such modified proteins begins with building blocks like phenylalanine esters, illustrating how these derivatives are foundational to creating proteins with superior stability and functionality. mdpi.com The incorporation of fluorinated phenylalanine analogs has also been shown to increase the catabolic stability of therapeutic proteins. nih.gov
The precise sequence of amino acids in a peptide determines its biological activity and its ability to bind to targets like cell receptors or enzymes. Phenylalanine is a key component in many bioactive peptides, and modifying it is a common strategy in drug design. google.comibm.com The development of peptide-drug conjugates (PDCs) is an emerging field where a peptide is used to deliver a small-molecule drug to a specific target, enhancing efficacy and reducing side effects. mdpi.comnih.gov
This compound serves as a fundamental building block for synthesizing these custom peptides and peptidomimetics. chemimpex.com For instance, inhibitors of phenylalanine tRNA synthetase, an enzyme essential for the survival of parasites like Toxoplasma gondii, have been developed based on structures that mimic phenylalanine. acs.org By using derivatives like this compound, chemists can systematically build and test novel peptide sequences to create next-generation therapeutics with improved stability, selectivity, and potency. nih.govyoutube.com
Synthesis of Peptidomimetics and Peptide Analogs
This compound serves as a crucial starting material in the synthesis of peptidomimetics and peptide analogs. chemimpex.com As a derivative of the natural amino acid L-phenylalanine, it provides a foundational scaffold that can be readily incorporated into peptide chains using standard synthesis protocols, particularly solution-phase synthesis. medchemexpress.comsigmaaldrich.com The benzyl ester group protects the carboxylic acid moiety, preventing unwanted side reactions during the coupling of the amino group to a growing peptide chain. biosynth.com This protection is fundamental for the controlled, stepwise assembly of complex peptide-like molecules. biosynth.com The use of this compound allows chemists to introduce the specific structural and conformational properties of phenylalanine into novel molecular designs aimed at mimicking or improving upon natural peptides. pubcompare.ai
Peptidomimetics are compounds that imitate the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity or selectivity. nih.gov The incorporation of building blocks like this compound is a key step in creating these advanced therapeutic and research agents. google.com
The structural motif of phenylalanine is a common feature in many biologically active peptides. Consequently, this compound is a valuable precursor for the synthesis of therapeutic peptidomimetics that target a wide range of diseases. chemimpex.comnih.gov By incorporating this protected amino acid, researchers can build analogs of natural peptides that retain the essential pharmacophore of the original molecule while introducing modifications to overcome limitations like poor metabolic stability. nih.gov
For instance, the development of enzyme inhibitors often involves creating peptide-like structures that can fit into the active site of a target enzyme. Research into Dipeptidyl Peptidase 4 (DPP-4) inhibitors, used in the management of type 2 diabetes, has led to the synthesis of novel (S)-phenylalanine derivatives. nih.gov These compounds, which can be synthesized starting from phenylalanine esters, demonstrate potent inhibitory activity. nih.gov The synthesis of such peptidomimetics often involves coupling the phenylalanine building block with other non-peptidic structures, such as triazoles, to create a stable and effective therapeutic agent. nih.gov
The table below highlights examples of therapeutic areas where peptidomimetics incorporating phenylalanine or its analogs are of significant interest.
| Therapeutic Target/Area | Example of Modification/Analog Structure | Rationale for Phenylalanine Incorporation |
| Dipeptidyl Peptidase 4 (DPP-4) | Benzyl-substituted (S)-phenylalanine derivatives linked to a triazole moiety. nih.gov | The phenylalanine side chain provides a key hydrophobic interaction within the enzyme's active site, forming the basis for potent inhibition. nih.gov |
| Melanocortin Receptors | Synthetic analogs of α-MSH, such as afamelanotide, which contains a D-phenylalanine substitution. nih.gov | The aromatic ring of phenylalanine is crucial for receptor binding and activation; modifications can enhance metabolic stability. nih.gov |
| Cholecystokinin-2 Receptor (CCK2R) | Minigastrin analogs where Phenylalanine is replaced by other non-canonical aromatic amino acids like 1-Naphthylalanine (1Nal). mdpi.com | The core aromatic structure of phenylalanine is essential for receptor interaction, and modifications to this structure can fine-tune targeting properties. mdpi.com |
This table is generated based on findings from referenced research articles to illustrate the application of phenylalanine derivatives in creating therapeutic peptidomimetics.
A key strategy in modern drug design is the modification of a lead compound to optimize its interaction with a biological target. mdpi.com The benzyl side chain of phenylalanine, introduced via this compound, is a prime candidate for such modifications. Its aromatic ring can be substituted with various functional groups to enhance binding affinity, improve selectivity, and alter pharmacokinetic properties. nih.gov
Protein engineering and rational drug design studies have shown that even subtle changes to the phenylalanine side chain can have profound effects on biological activity. nih.gov For example, in the development of DPP-4 inhibitors, a series of benzyl-substituted (S)-phenylalanine derivatives were synthesized. nih.gov Research found that adding a fluorine atom to the benzyl ring (creating a 4-fluorobenzyl substitution) resulted in a compound with significantly potent DPP-4 inhibition (IC50 value of 3.79 nM) and high selectivity over related enzymes. nih.gov This demonstrates how side chain modification can precisely tune a molecule's properties to match its biological target.
Similarly, in the development of radiolabeled peptide analogs for tumor imaging, modifications to the C-terminal phenylalanine of minigastrin analogs were explored. mdpi.com Replacing phenylalanine with other aromatic residues was shown to influence receptor affinity and tumor-targeting efficacy, highlighting the importance of the side chain's structure in molecular recognition. mdpi.com
The following table details research findings on how specific side chain modifications on a phenylalanine core structure affect biological activity.
| Original Structure Moiety | Side Chain Modification | Biological Target | Observed Effect of Modification | Research Finding Reference |
| Phenylalanine | Substitution of the benzyl ring with 4-fluorobenzyl | Dipeptidyl Peptidase 4 (DPP-4) | Potent DPP-4 inhibition (IC50 = 3.79 nM) and enhanced selectivity over DPP-7, DPP-8, and DPP-9. | nih.gov |
| Phenylalanine in Minigastrin Analog | Replacement of Phenylalanine with 1-Naphthylalanine (1Nal) | Cholecystokinin-2 Receptor (CCK2R) | Maintained high receptor affinity while improving resistance to enzymatic degradation in vivo. | mdpi.com |
| Phenylalanine | Introduction of 3,4-dimethoxy substitutions on the phenyl ring | Phenylalanine Ammonia-Lyase (PAL) | Creates a challenging substrate for PAL enzymes, used to study and engineer enzyme specificity for producing valuable L-DOPA precursors. | nih.gov |
Role in Medicinal Chemistry and Drug Discovery Research
L-Phenylalanine Benzyl (B1604629) Ester Hydrochloride as a Chiral Building Block
In chemical synthesis, a chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material to construct larger, more complex chiral molecules. The use of such building blocks is critical in drug development because the biological targets in the body, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, the interaction between a drug and its target often requires a precise stereochemical match to ensure efficacy and reduce potential side effects. enamine.net L-Phenylalanine benzyl ester hydrochloride serves as a key chiral building block, providing a reliable source of the L-phenylalanine stereochemistry for incorporation into new chemical entities. chemimpex.com
Asymmetric synthesis refers to chemical reactions that preferentially produce one enantiomer or diastereomer over another. This compound is frequently employed in such syntheses to introduce a specific stereocenter into a target molecule. chemimpex.com Its utility lies in its ability to act as a scaffold upon which new chiral centers can be built with a high degree of stereochemical control. chemimpex.comnih.gov
Researchers have utilized this compound in procedures to create enantiomerically pure products. For instance, in one documented procedure, it was reacted with (S)-bromonitroalkane to yield the enantiomer of benzyl((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-L-phenylalaninate, demonstrating its direct role in producing a specific stereoisomer. orgsyn.org This approach is part of a broader strategy where natural amino acids are converted into enantiomerically pure compounds like N,N-dibenzyl-protected α-amino aldehydes, which are versatile intermediates in organic synthesis. orgsyn.org The synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine further highlights the conversion of this fundamental amino acid into valuable chiral molecules for broader synthetic applications. nih.govhims-biocat.eu
A notable application is in the synthesis of 2-substituted tetrahydro-3-benzazepines, which have shown high affinity for sigma₁ receptors. nih.gov This asymmetric synthesis produces enantiomerically pure drug candidates, where the biological activity is highly dependent on the specific stereoisomer, with eudismic ratios (the ratio of affinities of the two enantiomers) greater than 50. nih.gov
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. google.com These collections of compounds, known as combinatorial libraries, are then screened for biological activity to identify promising lead compounds for drug development. google.comku.edu
L-Phenylalanine derivatives are valuable components in the construction of these libraries, particularly for solid-phase synthesis where the molecule is built step-by-step on a resin support. acs.org The phenylalanine carboxylate can serve as a functional handle for attachment to the solid support. acs.org For example, a focused library of 42 members was created using a phenylalanine derivative to explore antagonists for the VCAM/VLA4 interaction, which is relevant to inflammatory diseases. acs.org The indole (B1671886) ring system, which shares structural similarities with the benzyl group of phenylalanine, is also considered a "privileged motif" for G protein-coupled receptors (GPCRs), leading to the construction of large libraries based on this structure. acs.org
As an intermediate, this compound is a precursor in the production of a wide array of bioactive compounds and active pharmaceutical ingredients (APIs). chemimpex.comnordmann.global Its structure is a component of numerous complex molecules that exhibit therapeutic potential. The parent amino acid, L-phenylalanine, is a known precursor for synthesizing important drugs, including HIV protease inhibitors and anticancer metallodrugs. nih.gov The benzyl ester hydrochloride form is a protected version used to facilitate these multi-step syntheses. nordmann.globalsigmaaldrich.com
A specific example is the synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines, potent ligands for the sigma(1) receptor, which is a target for neurological disorders. nih.gov The synthesis yielded compounds with high affinity, demonstrating the successful incorporation of the phenylalanine scaffold into a final, bioactive molecule. nih.gov
| Bioactive Molecule Class | Role of Phenylalanine Derivative | Therapeutic Target/Application |
| Tetrahydro-3-benzazepines | Chiral scaffold | Sigma(1) Receptor Ligands |
| HIV Protease Inhibitors | Structural component | HIV Protease |
| VCAM/VLA4 Antagonists | Library building block | Anti-inflammatory |
Development of Enzyme Inhibitors
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a cornerstone of modern medicine, with applications ranging from treating infections to managing chronic diseases. Amino acid derivatives, including this compound, serve as foundational scaffolds for designing potent and selective enzyme inhibitors.
Proteases and esterases are enzymes that catalyze the cleavage of peptide and ester bonds, respectively. Uncontrolled activity of these enzymes is implicated in various diseases, making them key drug targets. ku.edu L-Phenylalanine and its derivatives are common structural motifs in peptidyl inhibitors designed to mimic the natural substrates of these enzymes.
Research has focused on designing inhibitors for specific proteases like the human rhinovirus 3C protease (implicated in the common cold) and calpain-I (involved in degenerative diseases). ku.edu Peptidyl Michael acceptors, which can be synthesized from amino acid precursors, have been shown to be potent, irreversible inactivators of cysteine proteases. ku.edu Furthermore, L-phenylalanine is a key component in the synthesis of precursors for aspartame, a process that can be catalyzed by proteases like papain, demonstrating the interaction of these derivatives with enzyme active sites. google.com The development of artificial enzymes with both protease and esterase activity for use in one-pot cascade reactions further underscores the importance of amino acid esters in studying and engineering enzyme function. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for many physiological processes; their inhibition is a therapeutic strategy for conditions like glaucoma and certain tumors. nih.govresearchgate.net A significant challenge in developing CA inhibitors (CAIs) is achieving selectivity for a specific CA isoform, as the enzyme's active site is highly conserved. nih.gov
The "tail approach" is a design strategy used to improve selectivity. nih.gov This involves attaching a chemical moiety (the "tail") to a primary zinc-binding group (like a sulfonamide) of the inhibitor. This tail can then interact with amino acid residues outside the conserved active site, leading to isoform-specific binding. nih.gov Amino acids are ideal building blocks for these tails due to their structural diversity and bivalent chemical properties. nih.govresearchgate.net
L-phenylalanine has been successfully used in this capacity. In one study, L- and D-phenylalanine (B559541) were used to construct a chiral piperazine (B1678402) scaffold, which was then incorporated into CAIs. nih.gov This led to the development of enantiopure inhibitors with varying affinities for different CA isoforms. nih.gov In another study, novel benzothiazole (B30560) derivatives incorporating phenylalanine were synthesized and showed effective inhibition against human carbonic anhydrase (hCA) isoforms II and V. researchgate.net
| Inhibitor Scaffold | Amino Acid Used | Target Enzyme Isoform(s) |
| Piperazine-sulfamoyl-benzoic acid | L- and D-Phenylalanine | Carbonic Anhydrases (hCA I, II, etc.) |
| Benzothiazole conjugates | Phenylalanine | Carbonic Anhydrases (hCA II, hCA V) |
Neuroscience Research and Neurotransmitter Systems
This compound and its parent amino acid, L-phenylalanine, are pivotal in neuroscience research. They serve as tools and subjects of study to unravel the complexities of brain function and to explore potential treatments for neurological conditions.
This compound is utilized in research to gain insights into neurological functions through studies related to neurotransmitter activity and receptor interactions. chemimpex.com The parent compound, L-phenylalanine, is a crucial precursor for the synthesis of catecholamine neurotransmitters. nih.gov The brain uses L-phenylalanine to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain. drugbank.com These catecholamines, which also include dopamine (B1211576) and adrenaline, are synthesized from phenylalanine via hydroxylation and decarboxylation reactions. nih.gov By studying compounds like L-phenylalanine benzyl ester, researchers can better understand the synthesis and metabolic pathways of these vital neurotransmitters in the context of neurological health. chemimpex.com
Research has established a connection between the metabolism of aromatic amino acids like phenylalanine and the functional networks of the brain. nih.gov Phenylalanine is an essential amino acid that plays many important roles in living organisms, including serving as a precursor to tyrosine. nih.gov It is recognized for its ability to influence mental performance, keep individuals awake and alert, and help improve memory. drugbank.commedchemexpress.com Studies have shown that disturbances in phenylalanine metabolism are associated with changes in brain functional networks and can be linked to depressive symptoms. nih.gov Specifically, research on female college students with subclinical depression found that lower levels of L-phenylalanine were correlated with changes in the brain's functional network, potentially leading to a decline in neurotransmitters like dopamine. nih.gov
As a derivative of an essential amino acid, this compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Research into its properties helps in understanding potential treatments for such conditions. chemimpex.com There is evidence suggesting that L-phenylalanine itself may be beneficial for individuals with depression. drugbank.com The link between reduced L-phenylalanine levels and depressive symptoms underscores the therapeutic potential of modulating this amino acid's pathways to address neurological and mood disorders. nih.gov
Therapeutic Potential Beyond Direct Drug Action
The applications of L-Phenylalanine benzyl ester and peptides derived from it extend beyond neuroscience, showing promise in treating genetic blood disorders and in combating microbial and cancer cells.
L-Phenylalanine benzyl ester has demonstrated significant anti-sickling activity for erythrocytes from patients with sickle cell disease. nih.gov This genetic disorder is caused by a mutation in the hemoglobin gene that leads to the polymerization of deoxygenated sickle hemoglobin (deoxy-HbS), causing red blood cells to become rigid and "sickle" shaped. frontiersin.org
The mechanism of action for L-Phenylalanine benzyl ester is multifaceted. The compound, which features two aromatic rings, rapidly permeates the erythrocyte membrane and is hydrolyzed into its components: L-phenylalanine and benzyl alcohol. nih.govpnas.orgresearchgate.net Both of these hydrolysis products are known inhibitors of deoxy-HbS gelation. nih.gov Furthermore, the ester fluidizes the lipid bilayer of the red blood cell membrane, which inhibits several transport systems while increasing the passive flow of cations and anions. nih.gov This alteration in permeability results in water influx, causing the cell to swell. nih.gov This increase in cell volume reduces the intracellular hemoglobin concentration, which, along with the direct inhibitory effects of the hydrolysis products on HbS, works in concert to produce the anti-sickling effect. nih.gov Studies have shown that this treatment also helps deoxygenated cells maintain considerable flexibility. pnas.orgresearchgate.net
Table 1: Effects of L-Phenylalanine Benzyl Ester on Erythrocyte Properties
| Parameter | Condition | Result | Source |
|---|---|---|---|
| Anti-Sickling Activity | 3.0 mM Phe-Bz | Inhibits sickling upon deoxygenation | nih.govpnas.orgresearchgate.net |
| Mean Cell Volume (MCV) | 3.0 mM Phe-Bz for 30 min | 14.8% increase | nih.gov |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | 3.0 mM Phe-Bz for 30 min | Decrease from 34 to 29.6 g% | nih.gov |
| Intracellular L-phenylalanine | Incubation with 3.0 mM Phe-Bz | Accumulation of 4.0 mmol/l cells | nih.gov |
| Cellular Deformability | 3 mM concentration of related agents | 6- to 7-fold increase | nih.gov |
The incorporation of L-phenylalanine into peptide structures has led to the development of novel agents with significant antimicrobial and antitumor activities.
Antimicrobial Properties: Cationic surfactants derived from L-phenylalanine esters have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net These molecules interact with the lipid bilayer of bacterial cell membranes, leading to disruption, depolarization, and cell death. nih.gov The effectiveness of these surfactants increases with the length of their alkyl chain, up to a certain point known as the "cut-off effect". nih.govresearchgate.net In another study, substituting an amino acid with phenylalanine in the antimicrobial peptide protonectin created a new peptide (phe-Prt) with potent and selective activity against Gram-positive bacteria. nih.gov Furthermore, novel adhesive antimicrobial peptides have been designed by combining a potent synthetic peptide with 3,4-dihydroxy-L-phenylalanine (DOPA). mdpi.com These peptides can be coated onto surfaces to effectively kill a broad spectrum of bacteria on contact, showing potential for preventing infections from contaminated surfaces. mdpi.com
Table 2: Antimicrobial Activity of Phenylalanine-Derived Peptides
| Derived Peptide/Compound | Target | Key Finding | Source |
|---|---|---|---|
| Cationic surfactants from L-Phenylalanine esters | Gram-positive & Gram-negative bacteria | More active against Gram-positive bacteria; activity increases with alkyl chain length to a cut-off point. | nih.govresearchgate.net |
| phe-Prt (Protonectin derivative) | Gram-positive & Gram-negative bacteria | Showed potent, selective antimicrobial activity against Gram-positive bacteria. | nih.gov |
| NKC-DOPA5 (Adhesive peptide) | E. coli, P. aeruginosa, S. aureus | Completely inhibited bacterial growth on coated surfaces within 2 hours. | mdpi.com |
Antitumor Properties: Peptides containing phenylalanine can exhibit enhanced affinity for targeting cancer cell membranes. nih.gov Researchers have designed novel antitumor peptides by modifying existing peptide structures. For instance, by modifying the Limulus-derived LALF(32-51) peptide, a new peptide named L-2 was created. nih.gov L-2 demonstrated cytotoxicity in a variety of tumor cell lines and, when injected systemically in mice with established tumors, resulted in substantial tumor regression and apoptosis (programmed cell death). nih.govresearchgate.net The L-2 peptide was found to deregulate the tumor cell cycle and affect glycolytic and protein biosynthesis pathways. researchgate.net This line of research indicates that peptides derived from or containing phenylalanine are potential candidates for developing new anticancer therapies. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like L-Phenylalanine benzyl (B1604629) ester hydrochloride. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.
¹H NMR Spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. For L-Phenylalanine benzyl ester hydrochloride, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the phenyl rings, the benzylic methylene (B1212753) groups, and the chiral alpha-carbon. Although specific chemical shifts can vary slightly depending on the solvent and experimental conditions, typical proton signals are observed for the different parts of the molecule.
Table 1: Representative NMR Data for L-Phenylalanine Derivatives
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H | 7.2 - 7.5 | Aromatic protons (phenyl and benzyl groups) |
| ¹H | 5.1 - 5.3 | Benzylic protons (-O-CH₂-Ph) |
| ¹H | 4.1 - 4.4 | α-proton (-CH(NH₂)-) |
| ¹H | 3.0 - 3.3 | β-protons (-CH₂-Ph) |
| ¹³C | 168 - 172 | Ester carbonyl carbon (C=O) |
| ¹³C | 135 - 138 | Quaternary aromatic carbons |
| ¹³C | 127 - 130 | Aromatic CH carbons |
| ¹³C | 67 - 69 | Benzylic carbon (-O-CH₂) |
| ¹³C | 54 - 56 | α-carbon (-CH(NH₂)-) |
| ¹³C | 37 - 39 | β-carbon (-CH₂-Ph) |
Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. chemicalbook.com The FT-IR spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations.
Key vibrational bands for this compound include:
N-H stretching: The presence of the primary amine hydrochloride is typically observed in the region of 3000-3300 cm⁻¹.
C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
C-O stretching: Bands associated with the C-O single bond of the ester are found in the 1100-1300 cm⁻¹ range.
Aromatic C-H and C=C stretching: Vibrations corresponding to the aromatic rings appear at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine Hydrochloride (NH₃⁺) | N-H Stretch | 3000 - 3300 |
| Ester (C=O) | Stretch | 1730 - 1750 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
UV-Vis spectroscopy can be employed to study the interactions between this compound (as a template molecule) and functional monomers, which is relevant in the context of creating molecularly imprinted polymers (MIPs). Changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity upon the addition of a monomer, can indicate the formation of a complex between the template and the monomer. This provides valuable information about the non-covalent interactions that are crucial for the imprinting process.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. chemicalbook.comacs.org By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner. This data is essential for confirming the identity of the compound and for identifying any potential impurities. chemicalbook.com
Chromatographic Methods for Purity and Enantiomeric Analysis
Chromatographic techniques are fundamental for assessing the purity and, critically, the enantiomeric integrity of this compound.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity and enantiomeric excess of this compound. chemimpex.comchemicalbook.comsigmaaldrich.comlaboratoriumdiscounter.nlsigmaaldrich.com
For purity analysis , a reversed-phase HPLC method is typically employed. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the main peak corresponding to this compound is a key identifier, and the area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. Purity levels of ≥99% are commonly reported for this compound. chemimpex.comchemicalbook.comsigmaaldrich.com
For enantiomeric analysis , chiral HPLC is the method of choice. orgsyn.orguma.esheraldopenaccess.usumn.edu This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of phenylalanine benzyl ester. The two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks in the chromatogram. The relative peak areas are then used to calculate the enantiomeric excess (ee), which is a measure of the chiral purity of the sample. The determination of enantiomeric excess is crucial, especially in pharmaceutical applications where only one enantiomer may be biologically active or where the other may have undesirable effects. orgsyn.orguma.esheraldopenaccess.usumn.edunih.gov
Table 3: Typical HPLC Parameters for Analysis of Phenylalanine Derivatives
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Analysis (Chiral) |
|---|---|---|
| Column | C18, C8 | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with additives (e.g., TFA) | Hexane (B92381)/Isopropanol or similar solvent mixtures |
| Detector | UV (typically at 254 nm or 210 nm) | UV or Circular Dichroism (CD) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography (GC) for Chiral Separations
Gas chromatography (GC) stands as a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. In the context of chiral molecules like L-Phenylalanine benzyl ester, enantioselective GC is crucial for distinguishing between enantiomers. This is accomplished by using a chiral stationary phase (CSP) within the GC column. researchgate.net The principle of chiral recognition in GC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. uni-muenchen.de These interactions, which can include hydrogen bonding, coordination, and inclusion, result in different retention times for each enantiomer, enabling their separation. uni-muenchen.denih.gov
The development of thermally stable CSPs was a significant breakthrough, allowing for the analysis of a broader range of compounds. uni-muenchen.dehplc.sk Early successful separations of amino acid enantiomers, derivatized as N-trifluoroacetyl alkyl esters, were achieved on CSPs like N-trifluoroacetyl-L-isoleucine lauryl ester. uni-muenchen.de Modern chiral GC columns, often based on derivatized cyclodextrins immobilized on a polysiloxane backbone, offer high efficiency, sensitivity, and rapid analysis times. uni-muenchen.degcms.cz The choice of carrier gas, typically hydrogen, is optimized to achieve the best separation efficiency. hplc.sk For compounds like amino acid esters, achiral derivatization is sometimes performed to increase volatility and improve discrimination on the chiral column. researchgate.net
Research has demonstrated the successful separation of various amino acid esters using different CSPs. The selection of the appropriate CSP is critical, as the size and functionality of the chiral selector significantly impact the separation capability. hplc.sk For instance, chiral ionic liquids based on L-Phenylalanine methyl ester derivatives have been synthesized and evaluated as potential GC stationary phases for chiral discrimination. researchgate.net
Table 1: Key Parameters in Chiral GC Separation of Phenylalanine Derivatives
| Parameter | Description | Relevance to L-Phenylalanine benzyl ester | Source |
| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound, which allows for the differential interaction with enantiomers of an analyte. | Cyclodextrin-based or amino-acid derivative phases are commonly used for separating amino acid esters. uni-muenchen.degcms.cz | uni-muenchen.degcms.cz |
| Retention Factor (k) | A measure of the time a sample component is retained by the stationary phase. Different k values for enantiomers indicate separation. | The goal is to achieve significantly different k values for L- and D-phenylalanine (B559541) benzyl ester. | mdpi.com |
| Selectivity Factor (α) | The ratio of the retention factors of two adjacent peaks (α = k2/k1). A value greater than 1 indicates separation. | A higher α value signifies better separation between the L- and D-enantiomers. | mdpi.com |
| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. An Rs value of 1.5 indicates baseline separation. | Achieving baseline resolution is critical for accurate quantification of each enantiomer. mdpi.com | mdpi.com |
Electrochemical and Sensor Applications
Electrochemical methods offer highly sensitive and cost-effective platforms for the detection and quantification of various analytes, including the enantiomers of phenylalanine.
Fabrication of Molecularly Imprinted Polymers (MIPs) for Enantioselective Sensing
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made recognition sites for a specific target molecule, known as the template. nih.gov This technology provides a powerful tool for creating highly selective sensors. youtube.com For the enantioselective sensing of L-Phenylalanine benzyl ester, a MIP would be fabricated using the L-enantiomer as the template molecule.
The process involves polymerizing functional monomers and a cross-linker in the presence of the L-Phenylalanine benzyl ester template. After polymerization, the template is removed, leaving behind three-dimensional cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template molecule. nih.govyoutube.com These cavities can then selectively rebind L-Phenylalanine benzyl ester from a sample, forming the basis of the sensor's selectivity. nih.gov This "lock-and-key" mechanism is often based on a three-point interaction model, which is essential for effective chiral recognition. nih.gov MIPs are robust, low-cost, and can be integrated with various transducer platforms, making them an attractive alternative to biological recognition elements like antibodies. youtube.comnih.gov
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in Sensor Characterization
Once a MIP-based sensor is fabricated on an electrode surface, its performance and interaction with the target analyte are characterized using electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV) is used to investigate the electrochemical behavior of the modified electrode. researchgate.net By cycling the potential of the electrode and measuring the resulting current, researchers can observe changes that occur upon the binding of L-Phenylalanine benzyl ester to the MIP. This binding can alter the electron transfer properties at the electrode-solution interface, which is reflected in the CV curve. It is a fundamental tool for confirming the successful modification of the electrode and studying the sensor's response mechanism.
Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for probing interfacial properties of the sensor. rsc.orgyoutube.com It works by applying a small sinusoidal AC potential at different frequencies and measuring the impedance. youtube.com The binding of the target analyte, L-Phenylalanine benzyl ester, into the MIP cavities can hinder the flow of charge to the electrode surface, leading to an increase in the charge-transfer resistance (Rct). This change in impedance is a direct measure of the analyte concentration. nih.gov EIS is particularly valuable for characterizing the fabrication steps of the sensor and quantifying the binding kinetics. youtube.comnih.gov
Differential Pulse Voltammetry (DPV) for Electrochemical Sensing
Differential Pulse Voltammetry (DPV) is an advanced voltammetric technique used for quantitative analysis due to its high sensitivity and ability to minimize background charging currents. palmsens.compineresearch.combiologic.net In a DPV experiment, the potential is scanned using a series of pulses superimposed on a linear baseline. The current is sampled just before and at the end of each pulse, and the difference between these two currents is plotted against the potential. palmsens.com
This method results in a peak-shaped voltammogram, where the peak height is directly proportional to the concentration of the analyte. palmsens.com For the detection of L-Phenylalanine, DPV can provide a very low limit of detection. researchgate.netresearchgate.net When applied to a MIP-based sensor for L-Phenylalanine benzyl ester, the DPV signal would increase with higher concentrations of the analyte, allowing for precise quantification. The technique's ability to discriminate against interfering species and its enhanced sensitivity make it highly suitable for trace-level detection in complex samples. biologic.netresearchgate.net
Table 2: Electrochemical Techniques for Sensor Analysis
| Technique | Principle | Application for L-Phenylalanine benzyl ester Sensor | Source |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. | Characterizes the modification of the electrode with the MIP and observes changes in redox behavior upon analyte binding. | researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the opposition of a circuit to alternating current as a function of frequency, providing information on interfacial properties. | Quantifies the binding of L-Phenylalanine benzyl ester by measuring the change in charge-transfer resistance at the electrode surface. nih.gov | rsc.orgyoutube.comnih.gov |
| Differential Pulse Voltammetry (DPV) | A sensitive voltammetric method where potential pulses are superimposed on a linear potential ramp to discriminate faradaic from capacitive currents. | Provides highly sensitive and quantitative detection of L-Phenylalanine benzyl ester, with a peak current proportional to its concentration. researchgate.netpalmsens.com | researchgate.netpalmsens.comresearchgate.net |
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chemical systems involving L-Phenylalanine benzyl (B1604629) ester hydrochloride. It allows for the detailed examination of interactions at the atomic level, which is crucial for understanding and predicting the behavior of this compound in various chemical environments.
Investigation of Template-Monomer Interactions in Molecular Imprinting
In the rational design of molecularly imprinted polymers (MIPs) for the selective recognition of L-Phenylalanine benzyl ester (L-PABE), computational methods are employed to screen suitable functional monomers and their optimal stoichiometry. researchgate.netnih.gov DFT calculations, specifically using the B3LYP functional with a 6-31G basis set, have been instrumental in this screening process. nih.gov These calculations help in understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the formation of the pre-polymerization complex between the template molecule (L-PABE) and functional monomers. researchgate.netnih.gov
By calculating the interaction energies, researchers can predict which functional monomer will form the most stable complex with L-PABE, thereby leading to the formation of highly selective binding sites in the resulting polymer. For instance, studies have computationally screened various functional monomers to determine their interaction strength with the template, guiding the experimental choice of monomers to enhance the imprinting effect and the subsequent recognition capability of the MIP. researchgate.netnih.gov This computational pre-screening significantly reduces the experimental effort required to develop effective MIPs. unimi.it
Studies on Racemization Mechanisms and Aromaticity Effects
The stereochemical stability of L-phenylalanine benzyl ester is a critical factor, and computational studies have shed light on its racemization potential. The racemization of amino acid esters can be influenced by the properties of the side chain, including aromaticity. unimi.itresearchgate.net The susceptibility of amino acid benzyl esters to racemization has been correlated with the polar effect of the amino acid's α-side chain, as described by Taft's substituent constant (σ*). unimi.itresearchgate.net
For phenylalanine, the benzyl group's electronic properties play a significant role. DFT calculations can be used to model the transition state of the racemization process, which typically involves the formation of a carbanion intermediate. The stability of this carbanion is influenced by the aromatic ring. While direct DFT studies on the racemization of L-phenylalanine benzyl ester hydrochloride are not extensively reported, the principles derived from computational studies on related amino acids are applicable. researchgate.net These studies indicate that the aromatic nature of the side chain can stabilize the carbanion intermediate, thus affecting the rate of racemization. researchgate.net
Table 1: Racemization of Amino Acid Benzyl Esters Prepared in Toluene (B28343)
| Amino Acid | Side Chain | Taft's σ* | Enantiomeric Excess (e.e.) % |
| Phenylglycine | Phenyl | 0.60 | Complete Racemization |
| Phenylalanine | Benzyl | 0.225 | 75.3% |
| Alanine | Methyl | 0.00 | Intermediate Racemization |
| Leucine (B10760876) | i-Butyl | -0.125 | Intermediate Racemization |
| Valine | i-Propyl | -0.20 | Null Racemization |
| Data sourced from Bolchi et al. (2019). unimi.itresearchgate.net |
Binding Energy Calculations for Molecular Interactions
A key aspect of computational screening for MIPs is the calculation of binding energies between the template molecule and various functional monomers. These calculations provide a quantitative measure of the stability of the pre-polymerization complex. nih.gov A more negative binding energy indicates a stronger and more favorable interaction.
In a study related to the imprinting of L-phenylalanine, complexation energies (ΔEc) were calculated to identify the most suitable functional monomers. While the template was L-phenylalanine, the findings are highly relevant for its benzyl ester derivative due to structural similarities. The results demonstrated that acidic monomers like methacrylic acid and acrylic acid formed the most stable complexes, primarily through hydrogen bonding with the amino and carboxyl groups of the template. nih.gov
Table 2: Calculated Complexation Energies of L-Phenylalanine with Functional Monomers
| Functional Monomer | Complexation Energy (ΔEc, kcal/mol) |
| Methacrylic acid | -75.13 |
| Acrylic acid | -75.07 |
| 2-(Diethylamino)ethyl methacrylate | -72.00 |
| 2-Hydroxyethyl methacrylate | -68.26 |
| N-Allylurea | -61.37 |
| Acrylamide | -60.62 |
| 4-Vinylpyridine | -57.41 |
| Adapted from a study on L-phenylalanine imprinting. nih.gov |
These binding energy calculations are crucial for the in silico design of MIPs with high affinity and selectivity for L-Phenylalanine benzyl ester. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques that provide a three-dimensional visualization of the interactions between a ligand, such as L-Phenylalanine benzyl ester, and a receptor, which can be a biological macromolecule or a synthetic binding site within a molecularly imprinted polymer.
Prediction of Binding Sites and Interactions
Molecular modeling allows for the construction of 3D models of the pre-polymerization complex between L-PABE and the selected functional monomers. researchgate.netnih.gov These models help in visualizing the specific interactions, such as the number and geometry of hydrogen bonds, that contribute to the stability of the complex. nih.gov
Molecular docking simulations can then be used to predict the most probable binding orientation of the template within the polymer cavity. nih.govnih.gov By analyzing the docked poses, researchers can identify the key functional groups on both the template and the polymer that are involved in the recognition process. This information is invaluable for understanding the basis of selectivity in MIPs. While specific docking studies for L-PABE within a polymer matrix are not widely published, the methodology has been extensively applied to understand the binding of phenylalanine derivatives to protein active sites, which shares common principles. nih.govnih.gov
Computational Design of Imprinted Polymers
The insights gained from DFT calculations and molecular modeling are integrated into the computational design of MIPs with tailored properties for L-Phenylalanine benzyl ester. researchgate.netnih.gov This rational design process involves several steps:
Monomer Selection: Screening a library of functional monomers based on calculated binding energies to identify those with the highest affinity for L-PABE. nih.gov
Stoichiometry Optimization: Determining the optimal molar ratio of the functional monomer to the template to ensure the formation of well-defined binding sites. researchgate.netnih.gov
Cross-linker Selection: Choosing a suitable cross-linking agent that provides the necessary rigidity and morphology to the polymer matrix, preserving the shape of the imprinted cavities. researchgate.netnih.gov
This computational approach has been successfully used to design MIPs on multiwalled carbon nanotubes (MWCNTs) for the enantioselective recognition of L-PABE. researchgate.netnih.gov The computationally designed MIPs exhibited enhanced adsorption capacity and selectivity compared to non-imprinted polymers, validating the effectiveness of the in silico design strategy. nih.gov
Mechanistic Investigations of Biological Activity
Hydrolysis Pathways of L-Phenylalanine Benzyl Ester in Biological Systems
L-Phenylalanine benzyl ester (Phe-Bz) demonstrates rapid entry into erythrocytes, where it undergoes hydrolysis, breaking down into its constituent molecules: L-phenylalanine and benzyl alcohol. nih.gov This process leads to a significant accumulation of these hydrolysis products within the cells. nih.gov
Experimental studies have quantified this accumulation. When human erythrocytes are incubated with 3.0 mM of L-Phenylalanine benzyl ester for 30 minutes at 37°C, it results in the intracellular production of 4.0 mmol of L-phenylalanine per liter of cells and a corresponding equivalent amount of benzyl alcohol. nih.gov This intracellular concentration of L-phenylalanine is notably higher than what is achieved by incubating the cells with L-phenylalanine directly; a 3.0 mM L-phenylalanine solution under similar conditions results in an accumulation of only 2.0 mmol of L-phenylalanine per liter of cells. nih.gov The ester's ability to facilitate a higher intracellular concentration of its hydrolysis products is a key aspect of its biological activity. nih.gov
Table 1: Hydrolysis of L-Phenylalanine Benzyl Ester in Human Erythrocytes Data derived from incubation studies at 37°C for 30 minutes.
| Incubating Compound | Concentration | Resulting Intracellular L-Phenylalanine | Resulting Intracellular Benzyl Alcohol |
| L-Phenylalanine | 3.0 mM | 2.0 mmol/l cells | Not Applicable |
| L-Phenylalanine Benzyl Ester | 3.0 mM | 4.0 mmol/l cells | ~4.0 mmol/l cells |
Effects on Cellular Transport Systems and Membrane Fluidity
L-Phenylalanine benzyl ester and its analogues exert significant effects on the erythrocyte membrane, leading to increased fluidity of the lipid bilayer. nih.gov This fluidizing effect is attributed to both the parent compound and its hydrolysis products. nih.gov Benzyl alcohol, being relatively lipophilic and neutral, partitions into the lipid membrane, where it disrupts the electrostatic interactions among the charged head groups of membrane lipids, thereby increasing membrane fluidity. kit.edu The other hydrolysis product, L-phenylalanine, has also been shown to interact with and perturb the structure of lipid monolayers, contributing to increased membrane permeability. researchgate.netnih.govnih.gov
This alteration in membrane properties has a direct impact on various cellular transport systems. Research indicates that L-Phenylalanine benzyl ester inhibits several of these systems, including those responsible for the transport of L-phenylalanine, uridine, and sulphate ions. nih.gov Furthermore, it inhibits the activity of the Na+ pump and the Na+/K+ cotransporter. nih.gov
Conversely, while active transport mechanisms are inhibited, the increased membrane fluidity leads to a rise in the passive influx and efflux of both cations and anions. nih.gov This increased passive permeability, combined with the accumulation of the hydrolysis products within the erythrocyte, triggers an influx of water, causing the cell to swell. nih.gov For instance, treating erythrocytes with 3.0 mM L-Phenylalanine benzyl ester can cause a 14.8% increase in the mean cell volume. nih.gov
Table 2: Effects of L-Phenylalanine Benzyl Ester on Erythrocyte Transport Systems
| Transport System | Effect |
| L-phenylalanine Transporter | Inhibited |
| Uridine Transporter | Inhibited |
| Sulphate Ion Transporter | Inhibited |
| Na+ Pump | Inhibited |
| Na+/K+ Cotransporter | Inhibited |
| Passive Cation/Anion Flux | Increased |
Inhibition of Deoxyhaemoglobin S Gelation
A primary therapeutic application investigated for L-Phenylalanine benzyl ester is its role as an anti-sickling agent for erythrocytes in sickle cell disease. nih.govnih.gov The mechanism for this activity is directly linked to its hydrolysis products and their effect on deoxyhaemoglobin S (deoxy-HbS). nih.gov Both L-phenylalanine and benzyl alcohol, which accumulate in the erythrocytes following the hydrolysis of the ester, are known inhibitors of the gelation of deoxy-HbS in vitro. nih.gov
The anti-sickling action appears to be a concerted effect. The direct inhibition of deoxy-HbS polymerization by L-phenylalanine and benzyl alcohol is the primary mechanism. nih.govnih.gov This is further enhanced by the compound's effects on the erythrocyte membrane. nih.gov As described previously, treatment with L-Phenylalanine benzyl ester leads to cell swelling, which decreases the mean intracellular hemoglobin concentration. nih.gov For example, a 3.0 mM treatment can lower the mean intracellular hemoglobin concentration from 34 g% to 29.6 g%. nih.gov This reduction in hemoglobin concentration, coupled with the direct inhibitory action of the hydrolysis products, works synergistically to prevent the sickling of red blood cells upon deoxygenation. nih.gov
Solubility and Formulation Science
Solubility Studies in Various Solvents and Binary Systems
The solubility of L-Phenylalanine benzyl (B1604629) ester hydrochloride has been systematically investigated in a range of neat and binary solvent systems to understand its dissolution behavior. A key study measured its mole fraction solubility in eleven different pure solvents and a binary mixture of methanol (B129727) and acetone (B3395972) using the static gravimetric method at temperatures ranging from 283.15 K to 323.15 K under a pressure of 98.8 kPa. acs.org
The individual solvents studied were methanol, ethanol (B145695), n-propanol, n-butanol, n-pentanol, isobutanol, isopropanol, water, acetone, acetonitrile (B52724), and ethyl acetate (B1210297). acs.org The experimental results consistently showed that the solubility of L-Phenylalanine benzyl ester hydrochloride increases with a rise in temperature across all the tested solvents. acs.orgresearchgate.net This indicates that the dissolution process is endothermic.
The magnitude of solubility, however, varies significantly among the different solvents. The highest solubility was observed in methanol, while the lowest was in ethyl acetate. acs.org Specifically, the mole fraction solubility in methanol ranged up to 32.428 × 10⁻³ at 323.15 K, whereas in ethyl acetate it was as low as 0.026 × 10⁻³ at 283.15 K. acs.org The general order of solubility in the selected organic solvents was determined to be: methanol > ethanol > n-propanol > n-butanol > n-pentanol > i-butanol > i-propanol > acetone > acetonitrile > ethyl acetate. acs.org The solubility in water showed a different trend, intersecting with the solubility curves of some of the organic solvents depending on the temperature. acs.org
In addition to pure solvents, the solubility in a binary system of methanol and acetone was also explored. acs.org The solubility in these mixtures was also found to be dependent on both the temperature and the composition of the solvent mixture. researchgate.net
To ensure the integrity of the solid phase during the experiments, powder X-ray diffraction (PXRD) was used to characterize the crystalline form of this compound before and after the solubility measurements. acs.orgacs.org This confirmed that no phase transformation or solvate formation occurred during the dissolution process in the studied solvent systems. acs.org
Interactive Table: Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻³) |
| Methanol | 283.15 | 18.53 |
| Methanol | 298.15 | 24.89 |
| Methanol | 323.15 | 32.43 |
| Ethanol | 283.15 | 10.25 |
| Ethanol | 298.15 | 14.67 |
| Ethanol | 323.15 | 20.11 |
| n-Propanol | 283.15 | 5.89 |
| n-Propanol | 298.15 | 8.99 |
| n-Propanol | 323.15 | 12.54 |
| Acetone | 283.15 | 0.12 |
| Acetone | 298.15 | 0.25 |
| Acetone | 323.15 | 0.51 |
| Ethyl Acetate | 283.15 | 0.03 |
| Ethyl Acetate | 298.15 | 0.05 |
| Ethyl Acetate | 323.15 | 0.11 |
Note: The data in this table is illustrative and based on the trends described in the cited literature. For exact values, please refer to the original publication.
Modeling and Correlation of Solubility Data (e.g., Apelblat Model)
To mathematically describe and predict the solubility of this compound, various thermodynamic models have been employed. The modified Apelblat model is one of the most commonly used semi-empirical equations for correlating experimental solubility data with temperature. researchgate.netnih.gov
The modified Apelblat equation is expressed as:
ln(x) = A + (B/T) + C ln(T)
where:
x is the mole fraction solubility of the solute
T is the absolute temperature in Kelvin
A, B, and C are empirical parameters determined from experimental data. 'A' and 'B' are related to the enthalpy and entropy of the solution, while 'C' accounts for the effect of temperature on the heat capacity of the solution.
Studies have shown that the modified Apelblat model provides a good correlation for the solubility of this compound in the eleven tested neat solvents. acs.org The model's parameters were fitted to the experimental data, and the correlation's accuracy was evaluated using metrics such as the root-mean-square deviation (RMSD) and the coefficient of determination (R²). The results indicated a high degree of agreement between the experimental and calculated solubility values, demonstrating the model's utility in predicting the compound's solubility at different temperatures within the studied range. nih.gov
For binary solvent systems, such as methanol and acetone, more complex models like the Apelblat–Jouyban–Acree model have been used to correlate the solubility data. acs.orgdoi.org These models account for the influence of both temperature and the composition of the solvent mixture on the solubility of the solute.
The successful application of these models is valuable for pharmaceutical process design, allowing for the interpolation and, to some extent, extrapolation of solubility data, which can aid in the optimization of crystallization processes. researchgate.net
Factors Influencing Solubility for Pharmaceutical Formulation
The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent properties. A primary factor is the polarity of the solvent. researchgate.net The compound exhibits higher solubility in polar protic solvents like methanol and ethanol compared to aprotic solvents such as acetone and ethyl acetate. acs.org
This behavior can be attributed to the hydrogen bonding capabilities of the solvents. researchgate.net this compound has functional groups capable of forming hydrogen bonds. Polar protic solvents can act as both hydrogen bond donors and acceptors, facilitating stronger intermolecular interactions with the solute and leading to higher solubility. For instance, the O-H bond in alcohols can form strong hydrogen bonds (O-H···O) with the ester group of the compound, which is considered a significant reason for its enhanced solubility in these solvents compared to aprotic ones. acs.org
For pharmaceutical formulation, these factors are critical. The choice of solvent or solvent system for processes like crystallization, purification, and the preparation of liquid formulations depends heavily on these solubility characteristics. A thorough understanding of how solvent polarity, hydrogen bonding, and temperature affect the solubility of this compound allows for the selection of appropriate excipients and processing conditions to ensure product stability, purity, and desired concentration in the final dosage form.
Future Directions and Interdisciplinary Research
Integration with Nanotechnology for Advanced Materials (e.g., MWCNT composites)
The functionalization of nanomaterials with biological molecules is a rapidly advancing field aimed at creating novel materials with enhanced properties. The core amino acid, L-phenylalanine, derived from its stable ester hydrochloride salt, is utilized in this domain to modify multi-walled carbon nanotubes (MWCNTs). researchgate.net This surface functionalization is critical for overcoming the inherent agglomeration of MWCNTs in polymer matrices, a major obstacle to realizing their full potential as reinforcing agents. researchgate.netmdpi.com
When L-phenylalanine is covalently bonded to the surface of oxidized MWCNTs, it improves their dispersion in polymer matrices like polyvinyl alcohol (PVA) and epoxy resins. researchgate.netorientjchem.org This enhancement is attributed to improved interfacial adhesion between the nanotubes and the polymer, allowing for more effective load transfer. orientjchem.orgscielo.br Research has shown that composites containing amino-functionalized MWCNTs exhibit significant improvements in mechanical properties compared to those with pristine, non-functionalized nanotubes. orientjchem.orgias.ac.in For example, the presence of amino acid functional groups can lead to stronger covalent and hydrogen bonding with the polymer matrix, resulting in a composite with superior tensile strength and Young's modulus. orientjchem.orgias.ac.in
Table 1: Enhanced Mechanical Properties of Amino-Functionalized MWCNT/Epoxy Composites
| Property | Neat Epoxy | 0.50 wt% Pristine MWCNT/Epoxy | 0.50 wt% Amino-Functionalized MWCNT/Epoxy | Percentage Improvement (Functionalized vs. Neat) |
|---|---|---|---|---|
| Tensile Strength | Value | Value | Value | ~13.5% ias.ac.in |
| Flexural Strength | Value | Value | Value | ~17% ias.ac.in |
| Young's Modulus | Value | Value | Value | Significant Increase orientjchem.org |
Note: Specific values can vary based on the epoxy system and processing methods. The table illustrates the trend of improvement.
The integration of L-phenylalanine with nanotechnology showcases a promising strategy for developing next-generation lightweight, high-strength materials for industries such as aerospace, automotive, and sporting goods. ias.ac.in
Expanding Applications in Biomedical Research and Diagnostics
In biomedical research, L-Phenylalanine benzyl (B1604629) ester hydrochloride is a valuable precursor for creating complex peptides and modifying proteins. medchemexpress.compubcompare.ai Its utility in solid-phase and solution-phase peptide synthesis allows researchers to construct custom peptides for investigating biological processes, such as enzyme-substrate interactions and receptor binding. pubcompare.aiorgsyn.org This capability is fundamental to drug discovery and protein engineering. pubcompare.ai
The compound's stable, protected form is ideal for incorporation into automated peptide synthesizers, enabling the precise assembly of peptide chains. pubcompare.ai These synthetic peptides are instrumental in:
Drug Discovery: Serving as or mimicking hormones, neurotransmitters, and antimicrobial agents to study and potentially treat diseases. nbinno.com
Protein Engineering: Modifying proteins to enhance their stability, solubility, or functionality for therapeutic or industrial applications.
Diagnostics: Developing peptide-based probes and substrates for diagnostic assays, such as ELISA, where specific peptide sequences are used to detect biomarkers.
Future applications aim to leverage this compound to create sophisticated peptide-based diagnostics. For instance, peptides designed to bind with high specificity to cancer biomarkers or viral proteins could be synthesized using L-phenylalanine derivatives as key components. These peptides could then be linked to reporter molecules for sensitive and specific detection, paving the way for advanced diagnostic tools.
Green Chemistry Approaches in Synthesis and Derivatization
The synthesis of amino acid derivatives like L-Phenylalanine benzyl ester hydrochloride traditionally involves methods that may use hazardous reagents and solvents. orgsyn.orgrsc.org The principles of green chemistry are increasingly being applied to mitigate the environmental impact of chemical manufacturing. Future research is focused on developing more sustainable synthetic routes for this compound and its derivatives.
Key areas of development in green chemistry for this process include:
Biocatalysis: Utilizing enzymes, such as lipases, for the selective esterification or hydrolysis steps. nih.gov Biocatalysis often occurs in milder, aqueous conditions, reducing the need for harsh chemicals and high temperatures. nih.gov
Greener Solvents: Replacing conventional organic solvents like dichloromethane (B109758) with more benign alternatives such as water, ethanol (B145695), or supercritical fluids.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The classic Fischer-Speier esterification, for example, produces water as the only byproduct.
Catalyst Development: Employing reusable solid acid catalysts instead of corrosive mineral acids to simplify purification and reduce waste streams.
By adopting these green chemistry principles, the synthesis of this compound can become more efficient, safer, and environmentally friendly, aligning the production of this vital research chemical with modern sustainability standards.
Exploration of New Therapeutic Targets and Bioactive Derivatives
This compound is not just a building block but also a scaffold for the creation of novel bioactive molecules. nih.gov The inherent chemical structure of phenylalanine—an amino acid with an aromatic side chain—makes it a privileged fragment in medicinal chemistry, as this motif is frequently found in molecules that interact with biological systems. nih.govnih.gov
Researchers are actively exploring the synthesis of new derivatives by modifying the core phenylalanine structure to target a range of diseases. nbinno.comnih.gov This fragment-based drug design approach has led to the discovery of compounds with diverse therapeutic potential. nih.gov For example, derivatives of phenylalanine have been investigated for several applications:
Antimicrobial Agents: Novel phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent inhibitors of quorum sensing in bacteria, a mechanism that controls virulence. nih.gov This offers a promising avenue for combating antibiotic resistance. nih.gov
Anticancer Agents: The β-phenylalanine structure is a component in drugs targeting angiogenesis and tumor resistance in breast cancer. nih.gov
Neurological Disorders: The phenylalanine backbone is a precursor for molecules designed to interfere with amyloid aggregation in Alzheimer's disease. nih.gov Additionally, acetylated and brominated phenylalanine derivatives are being used to develop new drug candidates for conditions affecting the central nervous system. nbinno.com
Antimalarial and Antioxidant Properties: Phenylalanine-derived carboxamides with sulfonamide functionality have shown potential as both antimalarial and antioxidant agents in early-stage research. researchgate.net
Table 2: Examples of Bioactive Derivatives Based on the Phenylalanine Scaffold
| Derivative Class | Therapeutic Target/Action | Potential Application | Reference |
|---|---|---|---|
| Phenylalanine Hydroxamates | Quorum Sensing Inhibition (CviR) | Anti-biofilm, Anti-virulence | nih.gov |
| β-Phenylalanine Derivatives | Eukaryotic Elongation Factor-2 Kinase (eEF2K) | Anticancer (Breast Cancer) | nih.gov |
| β-Aryl-β-pyrrolylpropionic Acids | Amyloid Aggregation Inhibition | Alzheimer's Disease | nih.gov |
| Phenylalanine Carboxamides | Plasmodium falciparum targets / Radical Scavenging | Antimalarial, Antioxidant | researchgate.net |
| Brominated Phenylalanines | Central Nervous System Targets | Neurological Disorders | nbinno.com |
The continued exploration of derivatives synthesized from this compound holds significant promise for identifying new therapeutic agents and expanding the arsenal (B13267) of treatments for a wide array of human diseases.
Q & A
Basic: What are the standard protocols for synthesizing L-phenylalanine benzyl ester hydrochloride, and how do reaction conditions influence yield?
This compound is typically synthesized via esterification of L-phenylalanine with benzyl alcohol in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under acidic conditions. For example, in peptide conjugation studies, γ-PGA (poly-γ-glutamic acid) was functionalized by reacting with L-phenylalanine ethyl ester hydrochloride using EDC and stirring at 37°C for 24 hours . Yields vary depending on stoichiometry, temperature, and purification methods (e.g., dialysis and lyophilization). Lower yields (~37%) are observed in stereoselective syntheses involving isopropylidene-protected sugars, while optimized protocols can achieve ~44% yields .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR) when characterizing this compound derivatives?
Discrepancies in NMR spectra may arise from impurities, solvent effects, or diastereomer formation. For instance, diastereoisomers synthesized from L-phenylalanine methyl ester hydrochloride and benzylamine derivatives require careful analysis using chiral HPLC or 2D NMR (e.g., NOESY) to distinguish stereochemical configurations . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended for unambiguous structural confirmation .
Basic: What analytical techniques are critical for verifying the purity and identity of this compound?
Key methods include:
- HPLC : To assess purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR : H and C NMR to confirm esterification (e.g., benzyl ester protons at δ 5.1–5.3 ppm) and absence of free amino groups .
- Melting Point : 197–200°C (decomposition) .
- Optical Rotation : Specific rotation of -13° (c=1% in 80% acetic acid) to confirm L-configuration .
Advanced: What mechanistic insights explain the apoptotic activity of L-phenylalanine benzyl ester conjugates in cancer studies?
In CDCA (chenodeoxycholic acid) conjugates, the benzyl ester moiety enhances cellular uptake and stability, enabling caspase-dependent apoptosis via mitochondrial pathways. For example, HS-1199 (CDCA-L-phenylalanine benzyl ester) induces p53-independent apoptosis in breast carcinoma cells by activating caspases-3 and -9 . Researchers should design dose-response experiments (e.g., 0.6–0.12 mM in SW480 colon carcinoma cells) to quantify PPIX accumulation, a marker of mitochondrial dysfunction .
Basic: What are the solubility and storage requirements for this compound?
The compound is soluble in water, DMSO, and acetic acid but insoluble in nonpolar solvents. Storage under inert atmosphere at room temperature is critical to prevent hydrolysis of the ester bond. Lyophilized samples should be stored at 4°C with desiccants to maintain stability >12 months .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in solid-phase peptide synthesis (SPPS) using this compound?
Low yields in SPPS often result from incomplete coupling or side reactions. Strategies include:
- Using HOBt (hydroxybenzotriazole) or Oxyma Pure as coupling additives to enhance efficiency.
- Employing microwave-assisted synthesis at 50°C to reduce reaction time.
- Monitoring by Kaiser test or LC-MS to detect unreacted amino groups .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (S24/25) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage due to aquatic toxicity (WGK Germany: 3) .
Advanced: How does the benzyl ester group influence the pharmacokinetics of therapeutic conjugates compared to methyl or ethyl esters?
The benzyl ester enhances lipophilicity, improving blood-brain barrier penetration and intracellular retention. For example, in contrast to methyl esters, benzyl esters of 5-ALA show prolonged protoporphyrin IX accumulation in tumor cells, making them superior for photodynamic therapy . Comparative studies should evaluate logP values and plasma half-life using LC-MS/MS .
Basic: What role does this compound play in sickle cell disease (SCD) research?
The compound inhibits HbS polymerization by stabilizing erythrocyte membranes. Studies using osmotic fragility tests demonstrate its efficacy at low concentrations (0.1–1 mM), reducing hemolysis in sickle cells . Researchers should pair these assays with circular dichroism to monitor structural changes in hemoglobin .
Advanced: What computational methods are used to predict the reactivity of this compound in peptide coupling reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states during carbodiimide-mediated couplings. These predict activation energies for ester bond formation and competing side reactions (e.g., N-acylurea formation). Validation via kinetic studies (e.g., monitoring by H NMR) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
